Lupanine perchlorate

Description

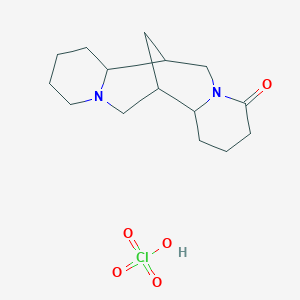

Structure

3D Structure of Parent

Properties

IUPAC Name |

7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClHO4/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;2-1(3,4)5/h11-14H,1-10H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQTPMQQXAHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14691-01-1 | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido(1,2-a:1',2'-e)(1,5)diazocin-4-one monoperchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydro-7,14-methano-4H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-4-one monoperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lupanine Perchlorate: A Synthetic Derivative of a Natural Quinolizidine Alkaloid

An In-depth Technical Guide for Researchers

Executive Summary

This technical guide addresses the origins, isolation, and characteristics of lupanine, the natural alkaloid precursor to the synthetic compound lupanine perchlorate. It is a common misconception that this compound is a naturally occurring substance. In reality, it is a salt synthesized in a laboratory setting by reacting the naturally sourced alkaloid, lupanine, with perchloric acid. Commercially available this compound is consistently labeled as synthetic.[1][2] This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the true natural source of lupanine, its biosynthesis, detailed protocols for its isolation from botanical sources, and its chemical and biological properties.

Part 1: The Natural Source and Biosynthesis of Lupanine

Introduction to Lupanine

Lupanine is a tetracyclic, quinolizidine alkaloid (QA), a class of nitrogen-containing secondary metabolites prevalent in the plant kingdom.[3] These compounds are known for their significant biological activities and serve a defensive function for the plant against herbivores and pathogens.[3][4] Lupanine is one of the most abundant and widely studied QAs.

Primary Botanical Sources

The primary natural sources of lupanine are plants belonging to the genus Lupinus (lupins), which is part of the Fabaceae family.[5][6] Different species of lupin produce characteristic profiles of alkaloids, with lupanine often being a major component.[3][4]

Key lupanine-rich species include:

-

Lupinus albus (White Lupin): Widely used for the isolation of racemic lupanine.[6][7]

-

Lupinus angustifolius (Blue Lupin or Narrow-leafed Lupin): A significant source of d-lupanine and its derivatives.[1][4][6][8]

-

Lupinus mexicanus : Found to contain high concentrations of lupanine.[9]

-

Lupinus montanus : Contains significant levels of both lupanine and sparteine.[9]

Beyond the Lupinus genus, lupanine can also be isolated from other Fabaceae family members, such as Genista tinctoria (Dyer's Broom).[6]

The Lupanine Biosynthesis Pathway

The biosynthesis of all quinolizidine alkaloids, including lupanine, originates from the amino acid L-lysine.[10][11] The pathway is a fascinating example of plant biochemistry, involving enzymatic cyclization and condensation reactions. The synthesis occurs primarily in the chloroplasts of leaves, from where the alkaloids are transported to other parts of the plant, with significant accumulation in the seeds.[12]

The core biosynthetic steps are:

-

Decarboxylation: The pathway begins with the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).[3][12]

-

Oxidative Deamination: Cadaverine is then oxidized by a copper amine oxidase (CAO) to yield 5-aminopentanal.[3][12]

-

Spontaneous Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This molecule serves as the fundamental C5N building block for the alkaloid skeleton.[12][13]

-

Formation of Tetracyclic Skeleton: Three molecules of Δ¹-piperideine are believed to condense to form the tetracyclic structure of lupanine. While the exact intermediates are still under investigation, a diiminium cation has been proposed as a key intermediate that leads to the formation of lupanine and other tetracyclic QAs like sparteine.[3][10][12]

Caption: Lupanine biosynthesis from L-lysine.

Part 2: Understanding this compound

The Nature of Perchlorate

Perchlorate (ClO₄⁻) is an anion that can be of both natural and anthropogenic origin.[14]

-

Natural Sources: Perchlorate forms naturally in the atmosphere through photochemical processes and can be deposited by rain and snow.[15][16] It is also found in arid environments and in mineral deposits, such as the nitrate fertilizer deposits in Chile.[15][17][18]

-

Anthropogenic Sources: It is manufactured for industrial use as a powerful oxidizing agent in rocket propellants, munitions, fireworks, and road flares.[14][15]

Crucially, there is no evidence to suggest that plants, including Lupinus species, naturally synthesize or accumulate perchlorate salts of their alkaloids.

Synthesis of this compound

This compound is the salt formed from the acid-base reaction between the basic lupanine alkaloid and perchloric acid (HClO₄). This is a standard laboratory procedure used to create a stable, crystalline, and often more water-soluble form of an alkaloid for research, storage, or pharmacological studies. The process involves dissolving the purified lupanine free base in a suitable solvent and treating it with perchloric acid, leading to the precipitation of this compound salt. Its explicit classification as a synthetic product by chemical suppliers confirms it is not of natural origin.[1][2]

Part 3: Experimental Protocol for Lupanine Isolation

Objective

To provide a robust and reproducible method for the extraction and purification of lupanine from Lupinus albus seeds, yielding the natural alkaloid base required for subsequent research or synthesis of its perchlorate salt.

Workflow Diagram

Caption: Workflow for lupanine extraction and purification.

Step-by-Step Methodology

This protocol is synthesized from established methods for quinolizidine alkaloid extraction.[7][19][20]

Materials:

-

50 g dried Lupinus albus seeds

-

Aqueous solution of 25% Potassium Hydroxide (KOH)

-

Celite®

-

Ethanol (95-100%)

-

Diethyl ether

-

Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Diethyl ether:Dichloromethane (1:1) or similar system

-

Magnetic stirrer, rotary evaporator, filtration apparatus, chromatography column

Procedure:

-

Preparation of Seed Material (Prior to Lab Session):

-

Weigh 50 g of Lupinus albus seeds and grind them into a fine powder using a laboratory mill.

-

In a beaker, add 40 mL of 25% KOH solution to the ground seeds, followed by 20 g of Celite®. Mix thoroughly until a dry-appearing powder is formed. The basification with KOH is critical as it converts the alkaloid salts present in the plant matrix into their free base form, which is soluble in organic solvents.[7]

-

Add 200 mL of ethanol to this mixture. Place on a magnetic stirrer and stir gently overnight (approx. 16 hours).[7]

-

-

Extraction (Lab Session 1):

-

Filter the mixture through filter paper to separate the ethanolic supernatant containing the alkaloids. Wash the solid residue with an additional 100 mL of fresh ethanol to ensure complete recovery.

-

Combine the filtrates and evaporate the ethanol under vacuum using a rotary evaporator to obtain the crude quinolizidine alkaloid (QA) extract.[7]

-

-

Initial Purification:

-

Dissolve the crude extract in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and extract once with 75 mL of water to remove water-soluble impurities.

-

Drain the aqueous layer and collect the organic (diethyl ether) layer. Dry the organic phase by adding anhydrous sodium sulfate, swirling, and allowing it to stand for 15-20 minutes.

-

Filter off the sodium sulfate and evaporate the diethyl ether under vacuum.

-

-

Chromatographic Purification:

-

Re-dissolve the resulting residue in a minimal volume of dichloromethane (e.g., 40-50 mL) and add 15-20 g of silica gel. Evaporate the solvent completely to create a dry powder of the extract adsorbed onto the silica.

-

Prepare a silica gel column using a suitable eluent system (e.g., diethyl ether:dichloromethane 1:1).

-

Carefully add the silica-adsorbed extract to the top of the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing pure lupanine.

-

Combine the pure fractions and evaporate the solvent to yield purified lupanine as a solid or oil.

-

Part 4: Quantitative and Physicochemical Data

Lupanine Content in Lupinus Species

The concentration of lupanine varies significantly between species and even between different genotypes and growing conditions.[4]

| Plant Species | Lupanine Content (mg/g of seed) | Other Major Alkaloids | Reference |

| Lupinus mexicanus | 5.05 ± 0.37 | Sparteine | [9] |

| Lupinus montanus | 1.65 ± 0.09 | Sparteine (main) | [9] |

| Lupinus exaltatus | 1.47 ± 0.27 | - | [9] |

| Lupinus angustifolius | 65-75% of total alkaloids | Angustifoline, 13-hydroxylupanine | [4] |

| Lupinus albus | Major alkaloid component | 13-hydroxylupanine, Angustifoline | [21] |

Physicochemical Properties

| Property | Lupanine | (+)-Lupanine Perchlorate |

| Formal Name | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][6][13]diazocin-4-one | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][6][13]diazocin-11-one, monoperchlorate |

| Origin | Natural (from plants) | Synthetic |

| CAS Number | 550-90-3 (for (+)-Lupanine) | 7400-11-5 |

| Molecular Formula | C₁₅H₂₄N₂O | C₁₅H₂₄N₂O • ClHO₄ |

| Molecular Weight | 248.4 g/mol | 348.8 g/mol |

| Appearance | Crystalline solid or oil | Solid |

| Solubility | Soluble in organic solvents | Slightly soluble in DMSO and Methanol |

(Data compiled from sources:[1][2][22])

Part 5: Biological Activity and Research Applications

Lupanine is not merely a biosynthetic precursor but an active pharmacological agent, making it a compound of interest for drug development.

-

Neurological Activity: Lupanine demonstrates a significant binding affinity for nicotinic acetylcholine receptors (nAChR), acting as a ganglioplegic agent.[22] Its activity at these receptors suggests potential applications in neuroscience and for studying synaptic transmission.[23]

-

Metabolic Effects: Studies have shown that lupanine can enhance insulin secretion and may act as a hyperglycemia agent, indicating its potential as a lead compound for developing treatments for Type 2 diabetes.[24][25]

-

Antimicrobial and Anthelmintic Properties: Extracts containing lupanine have shown activity against both Gram-positive and Gram-negative bacteria and possess anthelmintic properties against parasites like Haemonchus contortus.[25]

-

Antiarrhythmic Effects: Lupanine is a component of some antiarrhythmic drugs, although it is less potent than the related alkaloid sparteine.[4]

References

- Golebiewski, W.M., & Spenser, I.D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748.

- Bunsupa, S., et al. (2012). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science.

- Wikipedia. (n.d.). Lupinine.

- Bar-Ya'akov, I., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. PubMed Central.

- Pharmacognosy | Plants | herbal. (2012). Lupanine-Biological Source.

- Atienza-Grande, P., et al. (2022). A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. Frontiers in Plant Science.

- Bautista, E., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds. Royal Society of Chemistry.

- ResearchGate. (n.d.). 1.9. Isolation of the Alkaloid Lupanine from Lupinus albus Seeds.

- ResearchGate. (n.d.). Determination of enantiomeric purity of lupanine isolated from various lupin species.

- Google Patents. (n.d.). EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine.

- Kuptsov, N.A., & Artyukhova, S.I. (2021). Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. PubMed Central.

- Bautista, E.R., et al. (2009). MEXICAN WILD LUPINES AS A SOURCE OF QUINOLIZIDINE ALKALOIDS OF ECONOMIC POTENTIAL. Redalyc.

- ResearchGate. (n.d.). Chemical characterization of Lupanine (Lup).

- Bioaustralis Fine Chemicals. (n.d.). Lupanine.

- Food Standards Australia New Zealand. (2001). LUPIN ALKALOIDS IN FOOD A Toxicological Review and Risk Assessment. TECHNICAL REPORT SERIES NO. 3.

- CABI Digital Library. (n.d.). The alkaloidal content of blue lupine (Lupinus angustifolius L.) and its toxicity on small laboratory animals.

- Cayman Chemical. (n.d.). (+)-Lupanine (perchlorate) (CAS Number: 7400-11-5).

- Biomol. (n.d.). (+)-Lupanine (perchlorate).

- ResearchGate. (n.d.). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine.

- U.S. Food & Drug Administration (FDA). (2017). Perchlorate Questions and Answers.

- ResearchGate. (n.d.). Lupin containing foods investigated. Values of found alkaloids and...

- MedChemExpress. (n.d.). This compound.

- California Water Boards. (n.d.). Groundwater Fact Sheet Perchlorate.

- Dasgupta, P.K., et al. (2005). The origin of naturally occurring perchlorate: the role of atmospheric processes. Environmental Science & Technology, 39(6), 1569-75.

- Wikipedia. (n.d.). Perchlorate.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Perchlorates | Public Health Statement. CDC.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (+)-Lupanine (perchlorate) | CAS 7400-11-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 4. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lupinine - Wikipedia [en.wikipedia.org]

- 6. Lupanine-Biological Source It is obtained from the herb of Genista tinctoria L. (Fabaceae) (Dyer’s Broom) [epharmacognosy.com]

- 7. books.rsc.org [books.rsc.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. redalyc.org [redalyc.org]

- 10. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 11. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. waterboards.ca.gov [waterboards.ca.gov]

- 15. fda.gov [fda.gov]

- 16. The origin of naturally occurring perchlorate: the role of atmospheric processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Perchlorate - Wikipedia [en.wikipedia.org]

- 18. Perchlorates | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 19. researchgate.net [researchgate.net]

- 20. EP2808326A1 - Process for preparing enantiopure Lupanine and Sparteine - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. file.medchemexpress.com [file.medchemexpress.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. bioaustralis.com [bioaustralis.com]

Lupanine perchlorate biosynthesis pathway in Lupinus species.

An In-Depth Technical Guide to the Biosynthesis of Lupanine in Lupinus Species and an Examination of the Role of Perchlorate

Abstract

Quinolizidine alkaloids (QAs), a class of nitrogen-containing secondary metabolites derived from L-lysine, are characteristic of the Lupinus genus. Lupanine, a tetracyclic QA, is often the most abundant and serves as a crucial intermediate for a diverse array of related alkaloids. These compounds are integral to the plant's defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the lupanine biosynthetic pathway, from the initial decarboxylation of L-lysine to the formation of the core tetracyclic structure and subsequent modifications. Furthermore, this document addresses the subject of perchlorate, an environmental contaminant known to be absorbed by plants. Based on current scientific understanding, this guide clarifies that while perchlorate can accumulate in plant tissues, there is no evidence to support its direct involvement as a substrate, cofactor, or catalyst in the enzymatic biosynthesis of lupanine. We will detail established methodologies for the extraction and analysis of lupanine, providing researchers with the necessary protocols to investigate this important metabolic pathway.

Chapter 1: Introduction to Quinolizidine Alkaloids in Lupinus

Quinolizidine alkaloids are a defining feature of many plants in the Leguminosae family, especially within the Lupinus (lupin) genus, leading to their common name, "lupin alkaloids".[1][2] These compounds possess a characteristic heterocyclic ring structure derived from the amino acid L-lysine.[1][3] Their primary role in the plant is defensive; the bitter taste and toxicity of QAs deter insects and larger herbivores.[2][4]

Lupanine is a tetracyclic QA and one of the most prevalent alkaloids found across numerous lupin species, often serving as a central precursor for other structurally related QAs through various "tailoring" reactions like hydroxylation and esterification.[4][5] The biosynthesis of all QAs begins in the chloroplasts of the plant's aerial tissues, particularly in young leaves.[2][3][4] From there, they can be transported to other parts of the plant, including the seeds where they accumulate.[2][6] Understanding the biosynthetic pathway is critical for both agricultural applications—such as developing "sweet" lupin varieties with low QA content for food and feed—and for pharmaceutical research, which explores the diverse biological activities of these molecules.[2][4]

Chapter 2: The Core Lupanine Biosynthesis Pathway

The journey from the primary metabolite L-lysine to the complex tetracyclic structure of lupanine involves a series of coordinated enzymatic steps. While the initial reactions are well-characterized, the precise mechanisms for the formation of the multi-ring system are still under investigation, with several proposed hypotheses.[1]

Step 1: Decarboxylation of L-Lysine

The committed step and entry point into QA biosynthesis is the decarboxylation of L-lysine to yield cadaverine.[3][7] This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) .[1][8] Studies have shown that LDC transcript levels are highest in young, photosynthetically active tissues, consistent with the localization of QA synthesis in leaf chloroplasts.[2][4]

Step 2: Oxidative Deamination of Cadaverine

Cadaverine is then oxidatively deaminated by a Copper Amine Oxidase (CAO) to produce 5-aminopentanal.[3][7][9] This enzyme is the second well-characterized step in the pathway.

Step 3: Spontaneous Cyclization to Δ¹-piperideine

The resulting 5-aminopentanal is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to yield Δ¹-piperideine .[2][3] This molecule is a crucial building block, and it is believed that three molecules of Δ¹-piperideine (derived from three molecules of L-lysine) are required to form the C15 skeleton of lupanine.[10][11]

Step 4: Formation of the Tetracyclic Lupanine Skeleton

The mechanism by which three Δ¹-piperideine units condense to form the tetracyclic structure of lupanine is the least understood part of the pathway. Several hypotheses have been proposed, but the prevailing model suggests the formation of a hypothetical diiminium cation intermediate .[2][5][11] This intermediate is then thought to undergo a series of intramolecular reactions and stereoselective reductions to form the characteristic four-ring lupanine backbone. The specific enzymes catalyzing these complex cyclizations have not yet been fully identified.[1][4]

Step 5: Tailoring Reactions

Once the basic lupanine structure is formed, it can be modified by a suite of tailoring enzymes to create a wide diversity of other QAs. These reactions include:

-

Hydroxylation: Cytochrome P450 monooxygenases are proposed to be involved in creating hydroxylated derivatives like 13α-hydroxylupanine.[4]

-

Esterification/Acylation: Acyltransferases can attach various acyl groups to the hydroxylated lupanine core. For example, the enzyme tigloyl-CoA:13α-hydroxylupanine O-tigloyltransferase (HMT/HLT) catalyzes the formation of QA esters, which are often considered storage forms.[4][5][8]

Visualization: Lupanine Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of lupanine from L-lysine.

Caption: Core biosynthetic pathway of lupanine in Lupinus species.

Chapter 3: Perchlorate and its Interaction with Plant Systems

Perchlorate (ClO₄⁻) is an anion that can be found in the environment from both natural and anthropogenic sources.[12] It is highly soluble in water and can be readily taken up by plants through their root systems, likely via transporters for other nutrients like nitrates or sulfates.[12][13] Once absorbed, perchlorate tends to accumulate in the leafy tissues of plants.[13]

In mammalian systems, perchlorate is known to competitively inhibit the sodium-iodide symporter in the thyroid gland, disrupting hormone production.[14] In the context of plant biochemistry, while its uptake and accumulation are well-documented, its role is that of a contaminant.[13]

Crucially, a review of the scientific literature reveals no evidence that perchlorate acts as a substrate, intermediate, cofactor, or catalyst in the biosynthesis of quinolizidine alkaloids, including lupanine. The term "Lupanine perchlorate" does not refer to a biosynthetic pathway but would most likely describe an ionic salt formed between the protonated (cationic) lupanine alkaloid and the perchlorate anion, a situation that might occur during chemical extraction or analysis but not within a biological pathway. The biosynthetic machinery of plants relies on a well-defined set of elements and functional groups (primarily C, H, N, O, P, S) and specific cofactors (e.g., metal ions, vitamins), into which perchlorate does not fit.

Chapter 4: Methodologies for Studying Lupanine Biosynthesis

Investigating the lupanine pathway requires robust methods for extracting and quantifying these alkaloids from plant tissues.

Protocol 4.1: Extraction of Quinolizidine Alkaloids from Lupinus Tissue

This protocol is adapted from established methods for QA extraction and is designed to provide a clean alkaloid fraction suitable for analysis.[5]

Principle: The basic nitrogen atoms in alkaloids become protonated and soluble in an acidic aqueous solution. After removing solid plant material, the solution is made basic, neutralizing the alkaloids and allowing them to be partitioned into an organic solvent.

Methodology:

-

Homogenization: Weigh 300 mg of dried and finely ground plant material (e.g., leaves, seeds).

-

Acid Extraction: Resuspend the material in 20 mL of 1 M HCl. Incubate at room temperature with continuous agitation for 24 hours. This step protonates the alkaloids, rendering them soluble in the aqueous solution.

-

Clarification: Centrifuge the mixture at 8,500 rpm for 10 minutes. Carefully recover the acidic supernatant containing the alkaloids.

-

Alkalization: Adjust the pH of the supernatant to ~12 using 3 M NH₄OH. This deprotonates the alkaloids, making them uncharged and less water-soluble.

-

Solid-Phase Extraction (SPE): a. Load the alkalized supernatant onto an appropriate SPE column (e.g., Isolute® HM-N).[5] b. Wash the column with deionized water to remove polar impurities. c. Elute the alkaloids with 30 mL of dichloromethane (CH₂Cl₂), collecting the eluate. Repeat the elution two more times for a total of three elutions.

-

Concentration: Concentrate the combined dichloromethane eluate to dryness using a rotary evaporator (at 40 °C). The resulting residue contains the total quinolizidine alkaloid fraction.

-

Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Protocol 4.2: Analysis and Quantification of Lupanine by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for identifying and quantifying specific alkaloids like lupanine in a complex mixture.[15][16][17]

Principle: The extracted alkaloids are separated based on their physicochemical properties using high-performance liquid chromatography (HPLC). The separated compounds are then ionized and fragmented in a mass spectrometer. Specific parent-fragment ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.

Methodology:

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column or similar.

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid is commonly used. The formic acid helps to keep the alkaloids in their ionized form for better chromatographic peak shape and ESI response.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

Injection Volume: 1-10 µL of the reconstituted extract.

-

-

Mass Spectrometry Detection (Tandem MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For lupanine (C₁₅H₂₄N₂O), the protonated molecule [M+H]⁺ has an m/z of 249.2. Specific, high-abundance fragment ions are selected for monitoring (e.g., transitions like 249.2 -> 136.1 and 249.2 -> 149.1). These transitions must be optimized on the specific instrument being used.

-

-

Quantification:

-

Generate a calibration curve using certified lupanine analytical standards at a range of concentrations (e.g., 1-500 ng/mL).

-

Plot the peak area of the lupanine MRM transition against the concentration.

-

Calculate the concentration of lupanine in the injected sample by interpolating its peak area onto the calibration curve.

-

Back-calculate the original concentration in the plant tissue (e.g., in mg/kg) based on the initial mass of tissue and final reconstitution volume.

-

Visualization: Experimental Workflow for Lupanine Analysis

Caption: Workflow for the extraction and analysis of lupanine.

Chapter 5: Data Summary

The profile of quinolizidine alkaloids can vary significantly between different Lupinus species. Lupanine is a major component in many commercially important species.

Table 1: Major Quinolizidine Alkaloids (≥1% of total QAs) in Selected Cultivated Lupinus Species.

| Alkaloid | L. angustifolius (Narrow-leafed) | L. albus (White) | L. luteus (Yellow) | L. mutabilis (Pearl) |

|---|---|---|---|---|

| Lupanine | Major | Major | Minor | Major |

| 13α-Hydroxylupanine | Major | Major | - | Major |

| Angustifoline | Major | - | - | - |

| Isolupanine | Major | - | - | - |

| Albine | - | Major | - | - |

| Multiflorine | - | Major | - | - |

| Lupinine | - | - | Major | - |

| Sparteine | - | - | - | Major |

Source: Data compiled from various studies.[2][4]

Chapter 6: Conclusion and Future Directions

The biosynthesis of lupanine in Lupinus species is a complex and fascinating pathway that transforms a primary amino acid, L-lysine, into a potent defensive alkaloid. The initial steps, catalyzed by lysine decarboxylase and copper amine oxidase, are well-established. However, the subsequent cyclization reactions that form the distinctive tetracyclic core remain a significant area for future research. The identification and characterization of the enzymes responsible for this transformation are key missing pieces in our understanding.

This guide has also sought to clarify the role of perchlorate in relation to this pathway. Based on current scientific consensus, perchlorate is an environmental contaminant that can be absorbed by Lupinus plants, but it does not participate in the enzymatic synthesis of lupanine.

Future research should focus on:

-

Gene Discovery: Using transcriptomics and co-expression analysis to identify the elusive enzymes involved in the cyclization and tailoring steps of the pathway.[9]

-

Regulatory Mechanisms: Uncovering the transcription factors and signaling pathways that regulate QA biosynthesis in response to developmental cues and environmental stress.

-

Transport and Accumulation: Identifying the transporters responsible for moving QAs from their site of synthesis in the leaves to their storage location in the seeds.

A complete elucidation of this pathway will provide powerful tools for crop improvement and for the biotechnological production of valuable alkaloids for pharmaceutical applications.

References

-

Guerrero-González, M.d.l.Á., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Diversity. Available at: [Link]

-

Frick, K.M., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. Available at: [Link]

-

Frick, K.M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science. Available at: [Link]

-

Foley, R.C., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science. Available at: [Link]

-

Golebiewski, W.M. & Spenser, I.D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry. Available at: [Link]

-

Bunsupa, S., et al. (2012). Biosynthetic pathway of quinolizidine alkaloids. ResearchGate. Available at: [Link]

-

Wikipedia. Lupinine. Available at: [Link]

-

Bunsupa, S., et al. (2012). Quinolizidine alkaloid biosynthesis: recent advances and future prospects. Frontiers in Plant Science. Available at: [Link]

-

Frick, K.M., et al. (2017). Lupanine content and expression of lysine decarboxylase (LDC) in pods and seeds of bitter narrow-leafed lupin throughout development. ResearchGate. Available at: [Link]

-

Golebiewski, W.M. & Spenser, I.D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. ResearchGate. Available at: [Link]

-

Frick, K.M., et al. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. RSC Publishing. Available at: [Link]

-

Kroc, M., et al. (2017). Transcript Profiling of a Bitter Variety of Narrow-Leafed Lupin to Discover Alkaloid Biosynthetic Genes. Journal of Experimental Botany. Available at: [Link]

-

Kalinowski, A., et al. (2021). Putative biosynthetic pathway of alkaloids in Lupinus plants. ResearchGate. Available at: [Link]

-

Kroc, M., et al. (2024). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. International Journal of Molecular Sciences. Available at: [Link]

-

Kavvadias, I., et al. (2021). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules. Available at: [Link]

-

Resta, D., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. International Journal of Molecular Sciences. Available at: [Link]

-

Szparaga, A., et al. (2019). Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species. Open Chemistry. Available at: [Link]

-

Lee, J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega. Available at: [Link]

-

Dasgupta, P.K., et al. (2006). Perchlorate: Sources, Uses, and Occurrences in the Environment. UNL Digital Commons. Available at: [Link]

-

Urbansky, E.T., et al. (2001). Uptake of perchlorate in terrestrial plants. Science of The Total Environment. Available at: [Link]

-

CVUA Stuttgart. (2014). Analysis of Perchlorate in Food Samples of Plant Origin Applying the QuPPe-Method and LC-MS/MS. CVUA Stuttgart. Available at: [Link]

Sources

- 1. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 2. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcript profiling of a bitter variety of narrow-leafed lupin to discover alkaloid biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. Uptake of perchlorate in terrestrial plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ejournal.cvuas.de [ejournal.cvuas.de]

- 15. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and validation of a rapid and sensitive LC-MS/MS approach for alkaloid testing in different Lupinus species [ouci.dntb.gov.ua]

Chemical structure and stereochemistry of (+)-lupanine perchlorate.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lupanine Perchlorate

Introduction

(+)-Lupanine is a tetracyclic quinolizidine alkaloid, a class of naturally occurring chemical compounds synthesized by plants of the Lupinus (lupin) genus.[1][2] As one of the most prevalent alkaloids in this genus, it serves as a crucial chemical marker for taxonomic studies and plays a significant role in the plant's defense mechanisms against herbivores.[2][3] Beyond its ecological importance, lupanine has garnered significant interest from the scientific community for its diverse pharmacological activities. Research has highlighted its potential as an antidiabetic agent that potentiates glucose-stimulated insulin release, as well as its antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5]

This guide provides a detailed examination of the chemical structure and absolute stereochemistry of (+)-lupanine, focusing on its perchlorate salt—a stable, crystalline form often utilized for definitive structural analysis and handling. We will explore the methodologies for its isolation and characterization, grounded in authoritative analytical techniques, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important biomolecule.

Molecular Structure and Nomenclature

The foundational structure of lupanine is a rigid, tetracyclic skeleton derived from three molecules of the amino acid L-lysine.[6] It is formally considered a delta-lactam derivative of sparteine.[7] The presence of the lactam functional group, along with multiple chiral centers, defines its chemical properties and biological function.

Table 1: Physicochemical Properties of (+)-Lupanine and (+)-Lupanine Perchlorate

| Property | (+)-Lupanine | (+)-Lupanine Perchlorate |

| Molecular Formula | C₁₅H₂₄N₂O[7] | C₁₅H₂₄N₂O · HClO₄[8][9] |

| Molecular Weight | 248.36 g/mol [7] | 348.8 g/mol [8][9] |

| CAS Number | 550-90-3[7][10] | 7400-11-5[8][9] |

| IUPAC Name | (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one[7] | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][3][6]diazocin-11-one, monoperchlorate[8][9] |

The perchlorate salt is formed by the protonation of one of the tertiary amine nitrogens, which then forms an ionic bond with the perchlorate anion (ClO₄⁻). This salt formation is a standard chemical practice to increase the stability and crystallinity of alkaloid bases, making them more amenable to purification and X-ray crystallographic analysis.

Caption: Logical relationship between stereocenters, conformation, and properties of (+)-lupanine.

Experimental Protocols for Isolation and Structural Elucidation

The validation of (+)-lupanine perchlorate's structure relies on a multi-technique approach, ensuring trustworthiness through cross-verification of data.

Protocol 1: Extraction and Purification of Lupanine from Lupinus Seeds

This protocol describes a standard acid-base extraction method, which exploits the basicity of the alkaloid's nitrogen atoms.

Causality: The pH is manipulated to control the solubility of the alkaloid. In an acidic solution, the nitrogen atoms are protonated, forming a water-soluble salt. Conversely, in a basic solution, the alkaloid is in its free-base form, which is soluble in organic solvents.

Methodology:

-

Milling and Defatting: Grind dried Lupinus seeds into a fine powder. Extract the powder with a non-polar solvent (e.g., hexane) to remove lipids, which can interfere with subsequent steps.

-

Acid Extraction: Macerate the defatted powder in an acidic aqueous solution (e.g., 0.5 M HCl) for several hours. This protonates the alkaloids, extracting them into the aqueous phase.

-

Filtration: Filter the mixture to remove solid plant material.

-

Basification: Adjust the pH of the acidic extract to >11 using a strong base (e.g., 25% KOH). This deprotonates the alkaloids, causing them to precipitate or become soluble in organic solvents. [11]5. Organic Solvent Extraction: Extract the basic aqueous solution multiple times with an immiscible organic solvent (e.g., dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid mixture.

-

Chromatographic Purification: Purify the crude extract using column chromatography on silica gel, eluting with a solvent system such as dichloromethane/methanol/ammonia (95:5:1) to isolate pure lupanine. [11]8. Salt Formation: Dissolve the purified (+)-lupanine free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of perchloric acid (HClO₄) to precipitate crystalline (+)-lupanine perchlorate.

Caption: Workflow for the isolation and purification of (+)-lupanine perchlorate.

Protocol 2: Spectroscopic and Crystallographic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the chemical structure in solution. ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, while 2D techniques (like COSY and HSQC) confirm assignments.

-

Rationale: The precise chemical shifts and coupling constants of protons are highly sensitive to their stereochemical environment. For instance, the diastereotopic proton H10eq in lupanine is significantly deshielded due to the inductive effect of the adjacent nitrogen and the anisotropy of the carbonyl group, appearing as a doublet of triplets around δ 4.49 ppm. [3]* Methodology:

-

Dissolve 5-10 mg of (+)-lupanine perchlorate in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).

-

Set appropriate acquisition parameters, including a sufficient relaxation delay (e.g., 10 seconds for quantitative analysis) to ensure accurate integration. [3] Table 2: Selected ¹H NMR Spectroscopic Data for Lupanine

-

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Key Observation |

| H10eq | ~4.49 | Doublet of Triplets | Most de-shielded proton due to proximity to N and C=O group. [3] |

2. Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation data, which corroborates the molecular formula.

-

Rationale: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI-MS of (+)-lupanine perchlorate will show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 249.19, confirming the mass of the lupanine base.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

3. X-ray Crystallography: This is the gold standard for determining the absolute three-dimensional structure of a crystalline solid.

-

Rationale: By diffracting X-rays off a single crystal, one can calculate the precise coordinates of every atom in the molecule, definitively establishing bond lengths, bond angles, and, crucially, the absolute stereochemistry. While the specific crystal structure of (+)-lupanine perchlorate is not detailed in the provided search results, the technique is standard for such salts. [12][13]* Methodology:

-

Grow a single, high-quality crystal of (+)-lupanine perchlorate.

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (often cryogenic).

-

Solve and refine the crystal structure using specialized software to generate a 3D model.

-

Conclusion

(+)-Lupanine perchlorate stands as a well-characterized quinolizidine alkaloid whose chemical identity is defined by its tetracyclic lactam structure and precise stereochemistry. Its study is a prime example of the synergy between natural product chemistry and modern analytical science. The protocols for its isolation and the combined application of NMR, mass spectrometry, and X-ray crystallography provide a self-validating system for its structural confirmation. This rigorous characterization is the essential foundation upon which researchers in pharmacology and drug development can build, exploring its promising therapeutic potential with confidence in the molecule's fundamental properties.

References

-

Raclariu, A. C., et al. (2017). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. PMC - NIH. Available at: [Link]

-

García-López, P. M., et al. (2021). Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. MDPI. Available at: [Link]

-

Wikipedia. (2023). Lupinine. Wikipedia. Available at: [Link]

-

T-Shine, R., & Kutchan, T. M. (2022). Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation. Natural Product Reports. Available at: [Link]

-

ResearchGate. Chemical characterization of Lupanine (Lup). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (+)-Lupanine. PubChem. Available at: [Link]

-

Bioaustralis Fine Chemicals. Lupanine. Bioaustralis. Available at: [Link]

-

Marion, L., & Ouellet, J. (1948). The synthesis of dehydrolupanines and the stereochemistry of the C15 lupin alkaloids. Journal of the American Chemical Society. Available at: [Link]

-

Diaz, M., et al. (1987). A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. PubMed. Available at: [Link]

-

National Institute of Standards and Technology. Lupanine. NIST WebBook. Available at: [Link]

-

Journal of Materials and Environmental Science. (2018). Structural Studies and Spectroscopic properties of Quinolizidine Alkaloids (+) and (-)-Lupinine in different media. Journal of Materials and Environmental Science. Available at: [Link]

-

CABI Digital Library. Quinolizidine alkaloids. CABI Digital Library. Available at: [Link]

-

National Institute of Standards and Technology. Lupanine. NIST WebBook. Available at: [Link]

-

ResearchGate. (2017). Determination of enantiomeric purity of lupanine isolated from various lupin species. ResearchGate. Available at: [Link]

-

Ramírez-Betancourt, A., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. MDPI. Available at: [Link]

-

MySkinRecipes. ()-Lupanine perchlorate. MySkinRecipes. Available at: [Link]

-

Bunsupa, S., et al. (2023). Metabolic engineering of narrow-leafed lupin for the production of enantiomerically pure (−)-sparteine. PMC - NIH. Available at: [Link]

-

Golebiewski, W. M., & Spenser, I. D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. ResearchGate. Available at: [Link]

-

Carvajal-Gálico, D. S., et al. (2022). Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions. PubMed Central. Available at: [Link]

-

Brunelli, M., & Fitch, A. N. (2011). Magnesium perchlorate anhydrate, Mg(ClO4)2, from laboratory X-ray powder data. PubMed. Available at: [Link]

-

Turgunov, K. K., et al. (2015). Crystal structure of anagyrine perchlorate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

- 1. Lupinine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 7. (+)-Lupanine | C15H24N2O | CID 91471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (+)-Lupanine (perchlorate) | CAS 7400-11-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Lupanine [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Magnesium perchlorate anhydrate, Mg(ClO4)2, from laboratory X-ray powder data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Physical and Chemical Properties of Lupanine Perchlorate

Prepared by: Gemini, Senior Application Scientist

Abstract

Lupanine is a tetracyclic quinolizidine alkaloid naturally occurring in various species of the Lupinus genus.[1][2][3] As a pharmacologically active compound with demonstrated antimicrobial, hypoglycemic, and anti-inflammatory properties, its study is of significant interest in drug development and biochemical research.[3][4] The synthesis of lupanine salts, such as lupanine perchlorate, is a common strategy to enhance stability, improve handling characteristics, and facilitate its use in various experimental protocols. This guide provides a comprehensive overview of the physical and chemical properties of (+)-lupanine perchlorate, offering in-depth technical information for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, synthesis, physical and spectroscopic properties, pharmacological context, and critical safety protocols associated with its handling as an organic perchlorate salt.

Chemical Identity and Structure

(+)-Lupanine perchlorate is the salt formed from the reaction of the naturally derived alkaloid (+)-lupanine with perchloric acid. The protonation of one of the tertiary amine nitrogens in the lupanine structure by perchloric acid results in a stable, solid material.

| Property | Data | Source(s) |

| Formal Name | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1′,2′-e][1][4]diazocin-11-one, monoperchlorate | [1][5] |

| CAS Number | 7400-11-5 | [1][2][5][6] |

| Alternate CAS | 550-90-3, 6456-45-7 | [7][8][9] |

| Molecular Formula | C₁₅H₂₄N₂O · HClO₄ (or C₁₅H₂₅ClN₂O₅) | [1][2][5][8] |

| Formula Weight | 348.82 g/mol | [2][6][8] |

| Parent Alkaloid MW | 248.36 g/mol | [4][10] |

| InChI Key | DVZQTPMQQXAHSQ-YXCQRQMQSA-N | [1][5] |

| Canonical SMILES | C1CCN2C[C@@H]3CCN4[C@@H]3CCCC4=O.O=Cl(=O)(O)=O | [1][5] |

Synthesis and Purification

The preparation of this compound is a straightforward acid-base reaction. Lupanine, acting as a Brønsted-Lowry base due to its tertiary amine groups, is neutralized by the strong acid, perchloric acid. This process is typically performed in a non-aqueous solvent to facilitate the precipitation of the resulting salt.

Causality of Experimental Design:

-

Solvent Choice: Methanol is often used as it can dissolve the lupanine free base, but the resulting perchlorate salt has limited solubility, especially upon cooling, which promotes crystallization.[1][11]

-

Controlled Addition: The dropwise addition of perchloric acid is crucial to manage the exothermic nature of the neutralization reaction and to allow for the gradual formation of well-defined crystals, which aids in purification.

-

Purification: The process of crystallization, filtration, and washing is a self-validating system. The insolubility of the salt in the cold reaction medium allows for its separation from unreacted starting materials and soluble impurities. Subsequent characterization confirms purity.

Physical Properties

The physical properties of this compound make it suitable for laboratory use, particularly its solid form and long-term stability under appropriate conditions.

| Property | Description | Source(s) |

| Appearance | A solid. | [1][5] |

| Purity (Commercial) | Typically ≥95%. | [1][5] |

| Solubility | Slightly soluble in DMSO. Slightly soluble in methanol, often requiring heating and sonication for complete dissolution. | [1][5] |

| Hygroscopicity | Perchlorate salts are known to be hygroscopic and can readily absorb atmospheric water (deliquescence). | [12][13] |

| Storage | Store at -20°C for long-term stability. | [1][2][5] |

| Stability | Stable for at least 4 years when stored at -20°C. | [5] |

| Melting Point | A specific melting point is not well-documented. Like many organic perchlorates, it is expected to decompose at elevated temperatures rather than melt cleanly. Thermal analysis is required for precise determination. | [14][15] |

Chemical Properties and Reactivity

The chemical nature of this compound is dominated by the perchlorate anion (ClO₄⁻), a powerful oxidizing agent. This dictates the compound's primary reactivity and associated hazards.

-

Oxidizing Agent: The perchlorate ion makes the compound a strong oxidizer. It can cause fire or an explosion when mixed with combustible materials, organic compounds, or reducing agents.[14][16][17]

-

Thermal Instability: At elevated temperatures, perchlorate salts can decompose, potentially explosively.[14][18] The decomposition of ammonium perchlorate, a related compound, begins around 130°C and can deflagrate at approximately 400°C.[19] While the decomposition temperature for this compound will differ, similar caution is warranted.

-

Shock Sensitivity: When contaminated with organic substances or finely powdered metals, perchlorates can become sensitive to shock, friction, and sparks.[15][20]

Spectroscopic and Structural Characterization

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a full dataset is not publicly available, the expected spectral features can be predicted based on its structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

N-H Stretch: A broad absorption is expected in the 2700-3300 cm⁻¹ region, corresponding to the stretch of the newly formed N⁺-H bond.

-

C=O Stretch: A strong, sharp peak around 1600-1640 cm⁻¹ from the lactam carbonyl group.

-

Perchlorate Anion (ClO₄⁻): A very strong, broad, and characteristic peak is expected around 1100 cm⁻¹, which is indicative of the perchlorate ion.[21]

-

C-N and C-H Stretches: Multiple peaks in the 1000-1300 cm⁻¹ and 2800-3000 cm⁻¹ regions, respectively.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Compared to the free base, protons on the carbons adjacent to the protonated nitrogen atom will exhibit a significant downfield shift due to the deshielding effect of the positive charge.

-

¹³C-NMR: Similar to ¹H-NMR, the carbon atoms alpha to the protonated nitrogen will show a downfield shift.

-

-

Mass Spectrometry (MS):

-

Under typical ESI+ conditions, the mass spectrum would show the molecular ion for the lupanine free base at m/z ≈ 249.19, corresponding to [C₁₅H₂₄N₂O + H]⁺. The perchlorate anion would be observed in negative ion mode.

-

-

Crystal Structure Analysis:

-

Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and the crystal packing arrangement. This technique would definitively show the location of protonation and the ionic interaction between the lupanine cation and the perchlorate anion.

-

Pharmacological Context

The scientific interest in this compound stems from the biological activity of the parent lupanine molecule. Understanding this context is vital for its application in research.

-

Mechanism of Action: Lupanine interacts with nicotinic acetylcholine receptors (nAChR), showing a binding affinity with a Kᵢ value of 500 nM.[6] It has a much weaker affinity for muscarinic receptors (Kᵢ = 11000 nM).[6] Its activity at nAChRs may underlie its observed neuroprotective effects and its ability to enhance synaptic activity.[22]

-

Therapeutic Potential:

-

Antidiabetic: Lupanine has been shown to modulate insulin release and may have antidiabetic effects.[3][4]

-

Antimicrobial/Antifungal: It exhibits activity against both Gram-positive and Gram-negative bacteria and certain fungi.[3][4]

-

CNS Effects: Studies indicate that lupanine has a weak sedative effect on the central nervous system and is significantly less toxic than the related alkaloid sparteine.[23]

-

Safety, Handling, and Storage

WARNING: this compound is a hazardous substance due to its oxidizing properties. It is intended for research use only and is not for human or veterinary use.[5] All handling must be performed with appropriate engineering controls and personal protective equipment.

-

General Handling:

-

Always handle in a certified chemical fume hood.[24]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (plastic, rubber, or latex), and impact-resistant safety goggles with side shields.[16][17][25]

-

Avoid the formation of dust.[17]

-

Wash hands thoroughly after handling.[25]

-

-

Incompatibility and Storage:

-

Store away from combustible materials, organic chemicals, reducing agents, strong acids, and finely powdered metals.[17][24]

-

Keep away from all sources of heat, sparks, open flames, and friction.[16][17][20]

-

Store in its original, well-sealed container at -20°C in a designated and properly labeled location.[1][5][20]

-

-

Spill and Emergency Procedures:

-

Spills: Evacuate the area. Do NOT use combustible absorbents like sawdust. Cover the spill with a non-combustible absorbent such as dry lime, sand, or soda ash, and place it in a sealed container for hazardous waste disposal.[20][25]

-

Fire: Perchlorates are not combustible but will accelerate the combustion of other materials.[20] In case of fire, use water spray to cool containers. Fight fire from a sheltered position due to the risk of explosion.[17][20]

-

First Aid: In case of skin contact, wash immediately with soap and water.[25] For eye contact, rinse cautiously with water for several minutes.[17] If swallowed, rinse mouth and seek immediate medical attention.[17][20]

-

Experimental Protocols

The following protocols are provided as a guide for the synthesis and basic characterization of this compound.

Protocol: Synthesis of (+)-Lupanine Perchlorate

Causality: This protocol is based on the acid-base neutralization reaction between lupanine and perchloric acid in a methanolic solution, a method alluded to in the literature for preparing alkaloid salts.[11]

-

Preparation: In a chemical fume hood, dissolve 1.0 g of (+)-lupanine free base in 10 mL of anhydrous methanol in a clean Erlenmeyer flask with magnetic stirring.

-

Acid Addition: In a separate container, prepare a 10% (v/v) solution of perchloric acid in anhydrous methanol. Slowly add this solution dropwise to the stirring lupanine solution.

-

Precipitation: A white precipitate should begin to form. Continue adding the perchloric acid solution until no further precipitation is observed. A slight excess can be used to ensure complete reaction.

-

Crystallization: Once addition is complete, cease stirring and place the flask in an ice bath for 30-60 minutes to maximize crystal formation and reduce the solubility of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two small portions (e.g., 2-3 mL each) of ice-cold anhydrous methanol to remove any residual acid or unreacted starting material.

-

Drying: Dry the crystalline product under high vacuum to a constant weight.

-

Storage: Transfer the final product to a labeled, airtight container and store at -20°C.

Protocol: Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: This protocol confirms the identity of the synthesized salt by identifying the key functional groups of both the lupanine cation and the perchlorate anion.

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount (approx. 1-2 mg) of the dried this compound with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.

-

Pellet Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Interpretation: Analyze the resulting spectrum for the characteristic absorption bands as described in Section 5, paying close attention to the broad N⁺-H stretch, the C=O stretch, and the very strong, broad ClO₄⁻ band around 1100 cm⁻¹.

References

-

Wikipedia. Lupinine. [Online] Available at: [Link]

-

Bioaustralis Fine Chemicals. Lupanine. [Online] Available at: [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: SODIUM PERCHLORATE. [Online] Available at: [Link]

-

MDPI. Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. [Online] Available at: [Link]

-

American Pacific. Sodium Perchlorate Solution Safety Data Sheet. [Online] Available at: [Link]

-

Golebiewski, W.M., and Spenser, I.D. (1988). Biosynthesis of the lupine alkaloids. II. Sparteine and lupanine. Canadian Journal of Chemistry, 66(7), 1734-1748. [Online] Available at: [Link]

-

Inchem.org. ICSC 0715 - SODIUM PERCHLORATE. [Online] Available at: [Link]

-

ResearchGate. Chemical characterization of Lupanine (Lup). [Online] Available at: [Link]

-

Concordia University. PERCHLORIC ACID SAFETY GUIDELINES. [Online] Available at: [Link]

-

PubMed. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. [Online] Available at: [Link]

-

MySkinRecipes. ()-Lupanine perchlorate. [Online] Available at: [Link]

-

GlpBio. Lupanine (perchlorate). [Online] Available at: [Link]

-

PubChem. (+)-Lupanine. [Online] Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile For Perchlorates. [Online] Available at: [Link]

-

NIST WebBook. Lupanine. [Online] Available at: [Link]

-

NIH National Library of Medicine. Spectral and thermal properties of perchlorate salts and implications for Mars. [Online] Available at: [Link]

-

PubMed. Infrared and Raman spectroscopic studies of l-valine l-valinium perchlorate monohydrate. [Online] Available at: [Link]

-

NCBI Bookshelf. Table 4-2, Physical and Chemical Properties of Perchlorates. [Online] Available at: [Link]

-

Nature. Thermal kinetics, thermodynamics, decomposition mechanism, and thermal safety performance of typical ammonium perchlorate-based. [Online] Available at: [Link]

-

The Journal of Physical Chemistry. The Differential Thermal Analysis of Perchlorates. [Online] Available at: [Link]

-

ScholarWorks@UARK. Thermodynamic Modelling of Perchlorate/chloride and Perchlorate/chlorate Deliquescence at Mars-relevant Temperatures. [Online] Available at: [Link]

-

NIH National Library of Medicine. Thermal Interaction Mechanisms of Ammonium Perchlorate and Ammonia Borane. [Online] Available at: [Link]

-

Defense Technical Information Center. THE THERMAL DECOMPOSITION OF AMMONIUM PERCHLORATE. [Online] Available at: [Link]

Sources

- 1. (+)-Lupanine (perchlorate) | CAS 7400-11-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound CAS#: 6456-45-7 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. (+)-Lupanine Perchlorate - SRIRAMCHEM [sriramchem.com]

- 10. (+)-Lupanine | C15H24N2O | CID 91471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "Thermodynamic Modelling of Perchlorate/chloride and Perchlorate/chlora" by Vincent F. Chevrier, Alec Fitting et al. [scholarworks.uark.edu]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. Table 4-2, Physical and Chemical Properties of Perchloratesa - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ampac.us [ampac.us]

- 17. fishersci.com [fishersci.com]

- 18. datapdf.com [datapdf.com]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. ICSC 0715 - SODIUM PERCHLORATE [inchem.org]

- 21. Infrared and Raman spectroscopic studies of l-valine l-valinium perchlorate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. concordia.ca [concordia.ca]

- 25. nj.gov [nj.gov]

Lupanine Perchlorate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Lupanine perchlorate, the perchlorate salt of the naturally occurring quinolizidine alkaloid (+)-lupanine, is a compound of significant interest in pharmacological research and synthetic chemistry. Extracted from various species of the Lupinus genus, lupanine has demonstrated a range of biological activities, primarily centered on its interaction with the cholinergic nervous system. This technical guide provides an in-depth exploration of this compound, consolidating critical information on its chemical identity, synthesis, physicochemical properties, and pharmacological profile. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its mechanism of action, experimental protocols for its analysis and application, and its utility as a chiral building block in synthetic chemistry.

Chemical and Physical Properties

Chemical Identity

This compound is the synthetically prepared salt of (+)-lupanine. The presence of the perchlorate anion enhances the compound's stability and crystallinity, making it suitable for research and as a reference standard.

| Identifier | Value | Source(s) |

| IUPAC Name | (7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1][2]diazocin-11-one; perchloric acid | [2][3] |

| CAS Number | 7400-11-5 is the most frequently cited CAS number for (+)-lupanine perchlorate.[1][3][4] It is important to note that the CAS number 550-90-3 is often associated with the free base, (+)-lupanine, and 6456-45-7 has also been occasionally referenced for the perchlorate salt.[2][5] | [1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₅ClN₂O₅ (or C₁₅H₂₄N₂O·HClO₄) | [2][3] |

| Molecular Weight | 348.82 g/mol | [2][3] |

| Canonical SMILES | C1CCN2C[C@H]3CCN4[C@@H]3CCCC4=O.O=Cl(=O)(O)=O | [3][4] |

| InChI Key | DVZQTPMQQXAHSQ-YXCQRQMQSA-N | [3][4] |

Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [3][4] |

| Solubility | Slightly soluble in DMSO and methanol (heating and sonication may be required). | [3][4] |

| Storage Conditions | Store at -20°C for long-term stability. | [3][4] |

| Stability | Stable for at least 4 years when stored at -20°C. | [3] |

| Purity | Commercially available with a purity of >95%. | [4][6] |

Synthesis and Purification

(+)-Lupanine is naturally biosynthesized from L-lysine in plants of the Lupinus genus.[7][8] The extraction and purification of lupanine from its natural sources, such as lupin seeds, is a well-established process. The subsequent conversion to its perchlorate salt is a straightforward acid-base reaction.

Extraction and Purification of (+)-Lupanine

The extraction of lupanine from lupin seeds typically involves an initial debittering process of the seeds, which generates lupanine-rich wastewater.[9] Lupanine can then be isolated from this aqueous matrix.

Protocol for Lupanine Extraction from Lupin Bean Wastewater:

-

Basification: Adjust the pH of the lupanine-containing wastewater to approximately 13 with a strong base, such as sodium hydroxide. This deprotonates the lupanine, making it more soluble in organic solvents.

-

Liquid-Liquid Extraction: Perform multiple extractions of the basified aqueous solution with an organic solvent like ethyl acetate.[9]

-

Solvent Evaporation: Combine the organic extracts and remove the solvent under reduced pressure to yield crude lupanine.

-

Further Purification (Optional): The purity of the extracted lupanine can be enhanced using techniques such as molecularly imprinted polymers (MIPs) for selective recognition and separation.[9]

Synthesis of (+)-Lupanine Perchlorate

The preparation of this compound involves the reaction of the purified (+)-lupanine free base with perchloric acid.

Protocol for this compound Crystallization:

-

Dissolution: Dissolve the purified (+)-lupanine in methanol.

-

Acidification: Carefully adjust the pH of the methanolic solution to 6.5 with a solution of perchloric acid in methanol.

-

Crystallization: Initiate crystallization by scratching the inner walls of the reaction vessel with a glass rod.

-

Isolation: Allow the solution to stand for an extended period (e.g., 12 hours) to facilitate complete crystallization and solvent evaporation.

-

Washing and Drying: Collect the crystals by filtration, wash with anhydrous ether, and dry under vacuum.

Caption: Workflow for the extraction of (+)-lupanine and synthesis of this compound.

Pharmacological Profile

Lupanine exhibits a range of pharmacological activities, with its effects on the cholinergic system being the most extensively studied.

Mechanism of Action

The primary mechanism of action of lupanine involves its interaction with nicotinic acetylcholine receptors (nAChRs).[10] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems.[11]

-

Nicotinic Acetylcholine Receptor (nAChR) Interaction: Lupanine demonstrates a significant binding affinity for nAChRs with a reported Ki value of 500 nM.[10] It acts as a weak agonist and desensitizer at these receptors.[10] The activation of nAChRs by agonists like lupanine leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the cell membrane.[11] This can modulate neurotransmitter release and neuronal excitability. The most abundant nAChR subtypes in the central nervous system are the homomeric α7 and heteromeric α4β2 subtypes.[12] While the specific subtypes targeted by lupanine are not fully elucidated, its neuroprotective effects against amyloid-β oligomer toxicity suggest potential interactions with nAChRs implicated in neurodegenerative diseases.[13]

-

Muscarinic Acetylcholine Receptor (mAChR) Interaction: In contrast to its affinity for nAChRs, lupanine shows a very weak affinity for muscarinic acetylcholine receptors, with a Ki value of 11000 nM.[10]

-

Acetylcholinesterase (AChE) Inhibition: Lupanine has been reported to be a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[7] By inhibiting AChE, lupanine can increase the concentration and duration of action of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Caption: Proposed mechanism of action of lupanine at the cholinergic synapse.

Other Pharmacological Activities

Beyond its effects on the cholinergic system, lupanine has been investigated for a variety of other biological activities:

-

Hypoglycemic Effects: Lupanine has been shown to modulate insulin release by inhibiting ATP-dependent K⁺ channels, suggesting its potential in the management of type 2 diabetes.[14]

-

Anti-inflammatory and Antiarrhythmic Properties: Studies have indicated that lupanine possesses anti-inflammatory and antiarrhythmic activities.[9]

-

Antimicrobial and Anthelmintic Activity: Lupanine and lupin seed extracts containing it have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as anthelmintic effects against certain parasitic nematodes.[14]

Experimental Protocols

Analytical Methods for Lupanine Quantification

Several analytical techniques are suitable for the quantification of lupanine. These methods can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC):

-

Column: Reverse-phase C18 column (e.g., Kinetex EVO C18, 5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 15% acetonitrile and 85% Na₂HPO₄ buffer adjusted to a basic pH).

-

Detection: UV detection at 220 nm.

-

Injection Volume: 20 µL.

-

Flow Rate: 1 mL/min.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of lupanine in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a widely used technique for the analysis of quinolizidine alkaloids.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR offers a rapid and direct method for the quantification of lupanine without the need for extensive sample preparation.[15]

Acetylcholinesterase Inhibition Assay

The inhibitory effect of this compound on AChE activity can be determined using a colorimetric assay based on the Ellman method.[16]

Protocol Outline:

-

Reagent Preparation: Prepare solutions of the test compound (this compound), a positive control (e.g., galantamine), acetylthiocholine (substrate), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in an appropriate buffer.

-

Enzyme Reaction: In a microplate, incubate the AChE enzyme with various concentrations of this compound.

-

Substrate Addition: Initiate the enzymatic reaction by adding acetylthiocholine.

-

Color Development: The thiocholine produced by the enzymatic hydrolysis of acetylthiocholine reacts with DTNB to form a yellow-colored product.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[16]

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research and development.

Pharmacological Research